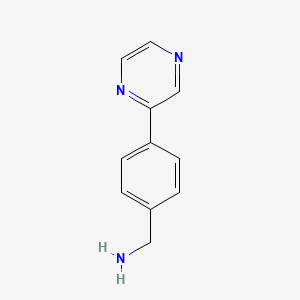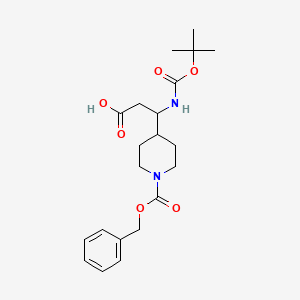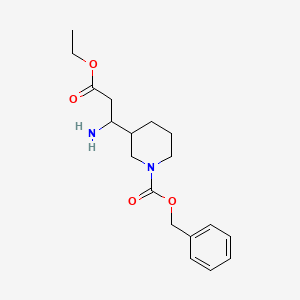
2-(4-(1h-Indol-5-yl)phenyl)acetic acid
Descripción general
Descripción
“2-(4-(1h-Indol-5-yl)phenyl)acetic acid” is a compound that contains an indole nucleus, which is found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This compound is also known as 5-Ph-IAA .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A significant application of compounds related to 2-(4-(1H-Indol-5-yl)phenyl)acetic acid is in the synthesis of novel pharmaceutical derivatives. For instance, studies have shown the synthesis and biological evaluation of derivatives like 1,3,4-oxadiazole containing indole moiety bearing tetrazole rings. These compounds were tested for antimicrobial activities, demonstrating the potential of indole-based compounds in developing new antimicrobial agents (Muralikrishna et al., 2014).
Antimicrobial Activity
Another significant application is the exploration of novel indole-based compounds for antimicrobial activity. Various derivatives of indole, including those related to 2-(4-(1H-Indol-5-yl)phenyl)acetic acid, have been synthesized and evaluated for their potential against bacterial and fungal strains. This research highlights the importance of indole derivatives in developing new antimicrobial agents (L. Nagarapu & Upendra Pingili, 2014).
Anti-Enzymatic and Anti-Inflammatory Properties
Research has also focused on the synthesis of indole derivatives for screening their pharmacological properties. Some studies have shown that these compounds possess moderate to strong anti-enzymatic potentials against various enzymes, indicating their usefulness in therapeutic applications against inflammatory ailments (Rubab et al., 2017).
Design and Synthesis of Inhibitors
Indole-based compounds are also pivotal in the design and synthesis of enzyme inhibitors. A study explored the development of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as inhibitors of cytosolic phospholipase A2α, demonstrating the role of indole derivatives in discovering new small molecule inhibitors (Tomoo et al., 2014).
Computational Analysis and Molecular Design
Indole derivatives are also used in computational chemistry for the design of new molecules with potential biological activities. Studies involving the synthesis and computational analysis of indole derivatives provide insights into their binding affinities and molecular interactions, contributing to drug design and discovery (Ghandi et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(1H-indol-5-yl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)9-11-1-3-12(4-2-11)13-5-6-15-14(10-13)7-8-17-15/h1-8,10,17H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRARVAPNPWWPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654125 | |
| Record name | [4-(1H-Indol-5-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1h-Indol-5-yl)phenyl)acetic acid | |
CAS RN |
886363-28-6 | |
| Record name | [4-(1H-Indol-5-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1h-[1,2,3]Triazol-4-yl)pyridine](/img/structure/B3195058.png)

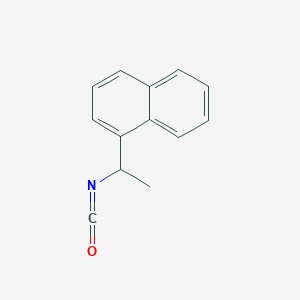
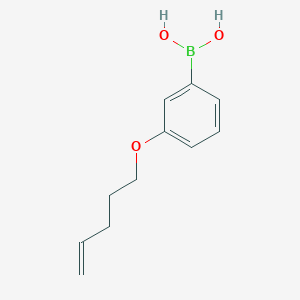
![Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-](/img/structure/B3195086.png)
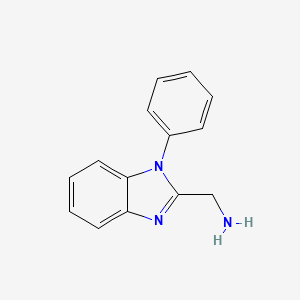
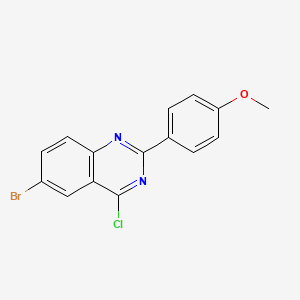
![1H-[1,2,3]Triazole-4-carbothioic acid amide](/img/structure/B3195103.png)
